molecular formula C14H13IN2O3S B4650621 N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4650621
M. Wt: 416.24 g/mol
InChI Key: MGQRIMJMDOKBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as PIGA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PIGA is a glycinamide derivative that has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of PIGA is not fully understood. However, it has been proposed that PIGA exhibits its antitumor activity by inhibiting the enzyme glycine N-methyltransferase (GNMT), which plays a crucial role in the biosynthesis of S-adenosylmethionine (SAM). SAM is an important methyl donor in various cellular processes, including DNA methylation and protein methylation. Inhibition of GNMT by PIGA leads to a decrease in SAM levels, which in turn leads to a decrease in DNA and protein methylation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
PIGA has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. In addition, PIGA has been found to exhibit antibacterial activity against various strains of bacteria. These findings suggest that PIGA has potential applications in the fields of oncology and microbiology.

Advantages and Limitations for Lab Experiments

One of the advantages of using PIGA in lab experiments is its potential applications in various fields of scientific research. PIGA has been found to exhibit antitumor activity, antibacterial activity, and potential use as a radioligand for imaging studies. However, one of the limitations of using PIGA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on PIGA. One of the future directions is to investigate the potential use of PIGA as a radioligand for imaging studies. Another future direction is to explore the potential applications of PIGA in the field of microbiology, particularly in the development of new antibiotics. Furthermore, the mechanism of action of PIGA needs to be further elucidated to fully understand its potential applications in the field of oncology.
Conclusion:
In conclusion, PIGA is a glycinamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of PIGA is efficient and reliable, and it has been found to exhibit antitumor activity, antibacterial activity, and potential use as a radioligand for imaging studies. However, further research is needed to fully understand the mechanism of action of PIGA and its potential applications in various fields of scientific research.

Scientific Research Applications

PIGA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity in various cancer cell lines. PIGA has also been investigated for its potential use as a radioligand for imaging studies. Furthermore, PIGA has been found to exhibit antibacterial activity against various strains of bacteria. These findings suggest that PIGA has potential applications in the fields of oncology, radiology, and microbiology.

properties

IUPAC Name

2-(benzenesulfonamido)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O3S/c15-11-6-8-12(9-7-11)17-14(18)10-16-21(19,20)13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQRIMJMDOKBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonamido)-N-(4-iodophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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